molecular formula C12H13NO3 B6258665 2-cyclobutaneamidobenzoic acid CAS No. 33582-67-1

2-cyclobutaneamidobenzoic acid

Cat. No.: B6258665
CAS No.: 33582-67-1
M. Wt: 219.2
InChI Key:
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Description

2-cyclobutaneamidobenzoic acid is an organic compound that features a cyclobutane ring attached to an amide group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutaneamidobenzoic acid typically involves the [2 + 2] cycloaddition reaction, which is the primary method for constructing cyclobutane rings . This reaction can be carried out under various conditions, often requiring the use of photochemical or thermal activation to facilitate the formation of the cyclobutane ring. For example, the reaction between an olefin and a benzoic acid derivative under UV light can yield the desired cyclobutane-containing product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclobutaneamidobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the amide group to an amine or other derivatives.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2-cyclobutaneamidobenzoic acid has several applications in scientific research, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological pathways and interactions, particularly those involving cyclobutane-containing compounds.

    Medicine: The unique structural properties of this compound make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

    Industry: The compound can be used in the production of polymers and other materials with desirable mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 2-cyclobutaneamidobenzoic acid involves its interaction with specific molecular targets and pathways. The cyclobutane ring can impart rigidity to the molecule, influencing its binding affinity and selectivity for certain targets. Additionally, the amide and benzoic acid moieties can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclobutaneamidobenzoic acid is unique due to the combination of the cyclobutane ring and the amide-benzoic acid structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

33582-67-1

Molecular Formula

C12H13NO3

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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